



Application Notes and Protocols: (Z-IETD)2-Rh 110 Caspase-8 Assay

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Compound of Interest		
Compound Name:	(Z-IETD)2-Rh 110	
Cat. No.:	B15587640	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and elimination of damaged or infected cells. The activation of caspase-8 is a key event triggered by the engagement of death receptors, such as Fas and TNF-α receptors, on the cell surface. This leads to the formation of the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 molecules are brought into close proximity, facilitating their auto-processing and activation.[1][2] Activated caspase-8 then initiates a downstream cascade by cleaving and activating effector caspases (e.g., caspase-3) or by cleaving the Bid protein to engage the intrinsic mitochondrial pathway, ultimately leading to the dismantling of the cell.[2][3]

The (Z-IETD)2-Rh 110 Caspase-8 Assay provides a sensitive and specific method for detecting caspase-8 activity in cell lysates. The assay utilizes the fluorogenic substrate (Z-IETD)2-Rhodamine 110. In its native state, the substrate is non-fluorescent. However, in the presence of active caspase-8, the enzyme recognizes and cleaves the IETD tetrapeptide sequence, releasing the highly fluorescent Rhodamine 110 (Rh 110) molecule.[4][5] The resulting fluorescence, which can be measured using a fluorescence microplate reader, is directly proportional to the amount of active caspase-8 in the sample.

Principle of the Assay



The core of this assay is the enzymatic reaction between active caspase-8 and a specifically designed fluorogenic substrate. The substrate, **(Z-IETD)2-Rh 110**, consists of two IETD peptides linked to a rhodamine 110 molecule, effectively quenching its fluorescence.[6] Active caspase-8 in the sample cleaves the peptide bonds, liberating the Rh 110 fluorophore. The fluorescence intensity is then quantified to determine caspase-8 activity.

Signaling Pathway

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FADD -> ProCasp8 [label="Recruits"]; {FADD, ProCasp8} -> DISC; DISC -> ActiveCasp8
[label="Auto-activation"]; ActiveCasp8 -> ProCasp3 [label="Cleaves & Activates"]; ActiveCasp8
-> Bid [label="Cleaves"]; ProCasp3 -> ActiveCasp3; Bid -> tBid; tBid -> Mitochondria
[label="Translocates to"]; Mitochondria -> Apoptosis [label="Initiates Intrinsic Pathway"];
ActiveCasp3 -> Apoptosis [label="Executes"]; } .dot Caption: Caspase-8 signaling pathway.

Experimental Workflow

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[label="Incubate at 37°C"]; Measure [label="Measure Fluorescence\n(Ex/Em = 496/520 nm)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data", shape="ellipse", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape="ellipse", style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Start -> Harvest; Harvest -> Lyse; Lyse -> Centrifuge; Centrifuge -> PrepPlate; PrepPlate -> AddSubstrate; AddSubstrate -> Incubate; Incubate -> Measure; Measure -> Analyze; Analyze -> End; } .dot Caption: Experimental workflow for the caspase-8 assay.

Materials and Reagents

Reagent	Supplier	Catalog Number (Example)	Storage
(Z-IETD)2-Rhodamine 110 Substrate	Various	N/A	-20°C, protect from light
Cell Lysis Buffer	Various	N/A	4°C or -20°C
2X Reaction Buffer	Various	N/A	4°C or -20°C
Dithiothreitol (DTT), 1	Various	N/A	-20°C
Rhodamine 110 Standard	Various	N/A	-20°C, protect from light
Caspase-8 Inhibitor (e.g., Z-IETD-FMK)	Various	N/A	-20°C
Black, flat-bottom 96- well plates	Various	N/A	Room Temperature

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format. Adjust volumes as necessary for other formats.

1. Reagent Preparation



- 1X Lysis Buffer: Prepare the required volume of 1X Lysis Buffer according to the manufacturer's instructions. Keep on ice.
- 2X Reaction Buffer with DTT: Immediately before use, add DTT to the 2X Reaction Buffer to a final concentration of 10 mM (e.g., add 10 μ L of 1 M DTT to 1 mL of 2X Reaction Buffer).[4] Keep on ice.
- (Z-IETD)2-Rh 110 Substrate Working Solution: Prepare a working solution of the substrate according to the manufacturer's recommendations. Protect from light.
- Rhodamine 110 Standard Curve: Prepare a series of dilutions of the Rhodamine 110 standard in 1X Reaction Buffer to generate a standard curve (e.g., 0 to 10 μM).
- 2. Sample Preparation (Cell Lysate)
- Induce Apoptosis: Seed cells in appropriate culture vessels and treat with an apoptosisinducing agent for the desired time. Include an untreated cell population as a negative control.
- Harvest Cells:
 - For suspension cells, centrifuge the cell culture at approximately 500 x g for 5 minutes.
 - For adherent cells, scrape the cells and collect them.
 - Wash the cell pellet with ice-cold PBS.
- Cell Lysis:
 - Count the cells and pellet 1-5 x 10⁶ cells per sample by centrifugation.
 - Resuspend the cell pellet in 50 μL of chilled 1X Lysis Buffer.[1]
 - Incubate the cells on ice for 10-15 minutes.[1][7]
 - Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cellular debris.[1][4]
 - Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. Keep on ice.



 Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., Bradford assay). This allows for normalization of caspase-8 activity to the total protein content.

3. Assay Procedure

- Plate Setup:
 - Add 50 μL of each cell lysate (containing 50-200 μg of protein) to separate wells of a black
 96-well plate.[4]
 - \circ Include wells for a blank (50 μ L of Lysis Buffer) and negative controls (lysate from untreated cells).
 - For inhibitor controls, pre-incubate the lysate with a caspase-8 inhibitor for 10-15 minutes before adding the reaction buffer.
- Reaction Initiation:
 - Add 50 μL of 2X Reaction Buffer with DTT to each well.[1]
 - \circ Add 5 μ L of the **(Z-IETD)2-Rh 110** substrate working solution to each well. The final volume should be approximately 105 μ L.
- Incubation:
 - Incubate the plate at 37°C for 1-2 hours, protected from light.[1][4] The optimal incubation time may vary depending on the cell type and the level of caspase-8 activity.
- Fluorescence Measurement:
 - Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of approximately 496 nm and an emission wavelength of approximately 520 nm.[6][8]

Data Presentation and Analysis

Table 1: Recommended Reagent Volumes for 96-Well Plate Assay



Component	Volume per Well	Final Concentration (in 105 μL)
Cell Lysate (50-200 μg protein)	50 μL	Variable
2X Reaction Buffer (with DTT)	50 μL	1X
(Z-IETD)2-Rh 110 Substrate	5 μL	Varies with stock concentration

Data Analysis

- Subtract Background: Subtract the average fluorescence reading of the blank wells from all other readings.
- Calculate Fold-Increase in Activity: The caspase-8 activity can be expressed as the foldincrease in fluorescence compared to the negative control.
 - Fold-Increase = (Fluorescence of Induced Sample) / (Fluorescence of Uninduced Control)
 [4]
- Quantitative Analysis (Optional): Use the Rhodamine 110 standard curve to determine the concentration of released Rh 110 in each sample. Caspase-8 activity can then be expressed as pmol of Rh 110 released per minute per μg of protein.

Troubleshooting



Issue	Possible Cause(s)	Suggested Solution(s)
High background fluorescence	- Substrate degradation- Contamination of reagents	- Aliquot the substrate and store protected from light at -20°C Use fresh, sterile reagents and pipette tips.
Low or no signal in induced samples	- Insufficient apoptosis induction- Low caspase-8 activity- Inactive DTT	- Optimize the concentration of the inducing agent and incubation time Increase the amount of cell lysate per well Prepare the 2X Reaction Buffer with fresh DTT immediately before use. A relatively high concentration of DTT is required for full enzyme activity.[4]
High variability between replicates	- Inaccurate pipetting- Incomplete cell lysis- Bubbles in wells	- Use calibrated pipettes and ensure proper mixing Ensure complete resuspension of the cell pellet in lysis buffer Be careful to avoid introducing bubbles when adding reagents to the wells.

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